1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
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Overview
Description
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent systems is also emphasized to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazol-2-amine: Shares a similar core structure but lacks the dimethyl substitutions.
2-Methyl-1H-benzo[d]imidazole: Contains a single methyl group, leading to different chemical properties.
1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Similar in structure but with different substitution patterns.
Uniqueness
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1956340-44-5 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1,4-dimethylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)11-9(10)12(7)2;/h3-5H,1-2H3,(H2,10,11);1H |
InChI Key |
MACFEUZQXADXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)N)C.Cl |
Origin of Product |
United States |
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